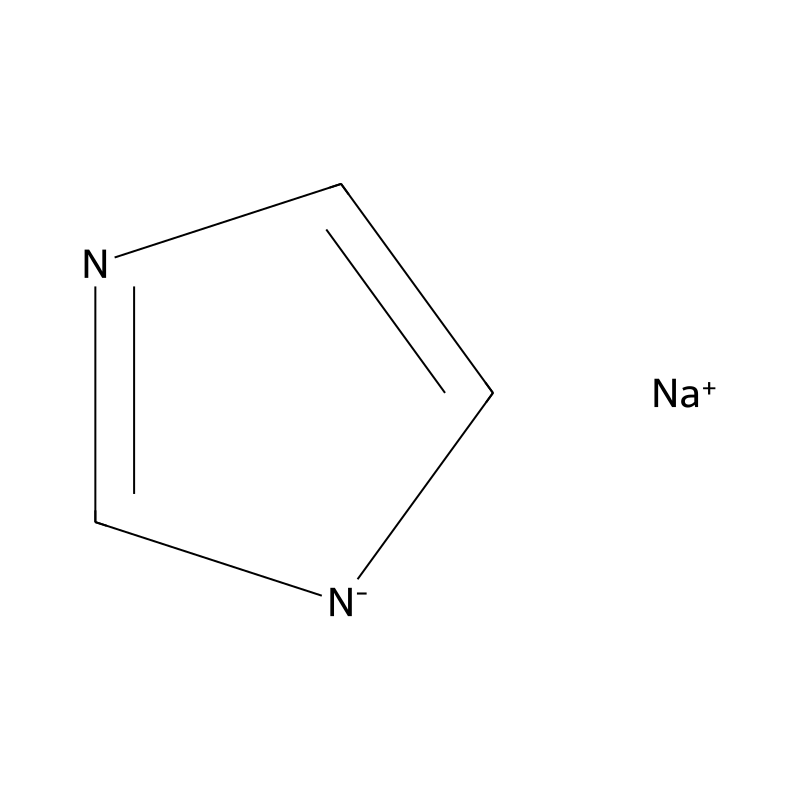

Sodium Imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Buffering Agent

Sodium imidazole is a well-known buffering agent used in various scientific research applications []. Its pKa value of approximately 7.1 allows it to maintain a stable pH within the physiological range (pH 7.2-7.4) []. This makes it ideal for biological buffers used in cell culture media, enzyme assays, protein purification, and various other biochemical experiments where maintaining a consistent pH is crucial for optimal function of biological molecules [, ].

Protein Stabilization

Sodium imidazole can also act as a protein stabilizer. Its ability to bind to metal ions, such as copper (Cu2+) and zinc (Zn2+), can prevent these ions from interacting with and potentially denaturing proteins []. This is particularly important for metalloproteins, which require specific metal ions for their proper function and structure []. Additionally, sodium imidazole can interact with water molecules surrounding proteins, altering their hydration state and potentially improving their stability [].

Chemical Intermediate

Sodium imidazole finds use as a chemical intermediate in the synthesis of various organic compounds []. Its unique chemical properties, including its aromatic character and nucleophilicity, allow it to participate in various organic reactions, such as alkylation, acylation, and condensation reactions []. This makes it a valuable tool for organic chemists to synthesize complex molecules with specific functionalities.

Sodium Imidazole is a chemical compound formed by the reaction of sodium with imidazole, a five-membered heterocyclic organic compound containing two nitrogen atoms. Imidazole itself is known for its role in biological systems, particularly as part of the amino acid histidine. Sodium Imidazole serves as a salt form of imidazole, often used in various chemical and biological applications due to its unique properties.

Sodium Imidazole exhibits significant biological activity due to its structural similarity to histidine. It plays a role in enzymatic reactions, acting as a catalyst in acid-base and nucleophilic processes. The imidazole group is crucial for the catalytic function of various enzymes, influencing biochemical pathways such as protein synthesis and metabolism . Furthermore, it has been studied for its potential therapeutic applications, including antimicrobial and antifungal activities.

The synthesis of Sodium Imidazole typically involves the neutralization of imidazole with sodium hydroxide or sodium carbonate. This process results in the formation of Sodium Imidazole as a salt. Alternative methods include:

- Direct Reaction: Reacting imidazole with sodium metal in an inert atmosphere.

- Solvent-Based Methods: Utilizing alcohol solvents to facilitate the reaction between imidazole and sodium alcoholate .

These methods allow for the production of high-purity Sodium Imidazole suitable for various applications.

Sodium Imidazole finds applications across multiple fields:

- Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving electrophiles.

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects.

- Electrolytes: Sodium Imidazole and its salts are utilized in ionic liquids and electrolytes due to their stability and low vapor pressure .

- Biochemistry: It serves as a buffer component in biochemical assays and studies involving proteins.

Studies on Sodium Imidazole have shown that it can interact with various metal ions, forming stable complexes that enhance catalytic activity. These interactions are crucial for understanding its role in biochemical systems and its potential applications in drug design and material science. Research has indicated that imidazolium salts derived from Sodium Imidazole can catalyze reactions effectively at room temperature, demonstrating their utility in synthetic chemistry .

Sodium Imidazole shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Imidazolium Chloride | Salt | Protonated form of imidazole; used in ionic liquids |

| Pyridine | Heterocyclic Compound | Contains one nitrogen; less basic than imidazole |

| Histidine | Amino Acid | Naturally occurring; critical for enzyme function |

| Benzimidazole | Heterocyclic Compound | Contains an additional benzene ring; used in pharmaceuticals |

| Thiazole | Heterocyclic Compound | Contains sulfur; used in agrochemicals |

Sodium Imidazole is unique due to its dual functionality as both a base and a nucleophile, making it versatile for various

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant